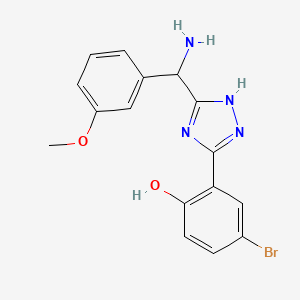
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol is a complex organic compound that features a triazole ring, a bromophenol group, and an aminomethoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenol moiety, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromophenol group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-chlorophenol
- 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-fluorophenol
- 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-iodophenol
Uniqueness
The uniqueness of
Eigenschaften
Molekularformel |
C16H15BrN4O2 |
|---|---|
Molekulargewicht |
375.22 g/mol |
IUPAC-Name |
2-[5-[amino-(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-bromophenol |
InChI |
InChI=1S/C16H15BrN4O2/c1-23-11-4-2-3-9(7-11)14(18)16-19-15(20-21-16)12-8-10(17)5-6-13(12)22/h2-8,14,22H,18H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
DYAYSWPDAAWKAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=C(C=CC(=C3)Br)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


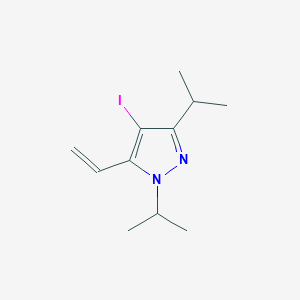
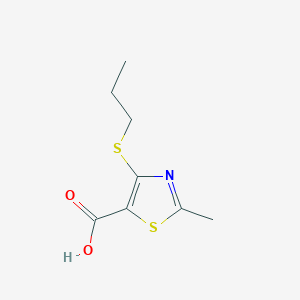
![5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784165.png)
![1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B11784173.png)

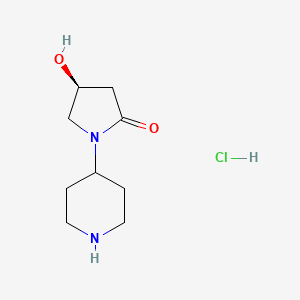


![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride](/img/structure/B11784208.png)
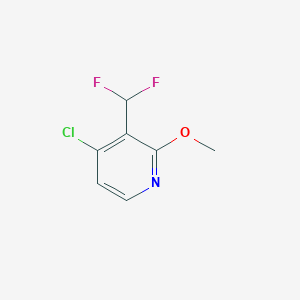
![Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate](/img/structure/B11784217.png)
![2-(2-Methoxyphenyl)-5-nitrobenzo[d]oxazole](/img/structure/B11784224.png)


